molecular formula C31H43ClN2O10 B12769378 Dapagliflozin diproline CAS No. 960404-62-0

Dapagliflozin diproline

Cat. No.: B12769378
CAS No.: 960404-62-0
M. Wt: 639.1 g/mol
InChI Key: SAKQQYWVEGDWOE-UFLUWJSBSA-N
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Description

Dapagliflozin diproline is a compound that belongs to the class of sodium-glucose co-transporter 2 (SGLT2) inhibitors. It is primarily used in the treatment of type 2 diabetes mellitus by inhibiting glucose reabsorption in the kidneys, thereby promoting glucose excretion through urine. This compound has also shown potential benefits in treating heart failure and chronic kidney disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dapagliflozin involves several steps, starting from commercially available raw materials. One common method involves the hydrolysis of an acetylated dapagliflozin intermediate in the presence of an amine base . Another approach includes the enantioselective deethylation of dapagliflozin to produce its metabolites .

Industrial Production Methods

Industrial production of dapagliflozin typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as hydrolysis, purification, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Dapagliflozin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and transformation into active metabolites .

Common Reagents and Conditions

Common reagents used in the synthesis and transformation of dapagliflozin include activated manganese dioxide (MnO2) for oxidation and sodium bicarbonate (NaHCO3) for neutralization . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from the chemical reactions of dapagliflozin include benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin. These metabolites have similar biochemical and pharmacological actions as the parent compound .

Scientific Research Applications

Mechanism of Action

Dapagliflozin diproline exerts its effects by inhibiting the sodium-glucose co-transporter 2 (SGLT2) located in the proximal tubule of the nephron. This inhibition reduces glucose reabsorption in the kidneys, leading to increased glucose excretion through urine. Additionally, dapagliflozin reduces sodium reabsorption, which can lower blood pressure and improve cardiovascular outcomes .

Comparison with Similar Compounds

Similar Compounds

    Empagliflozin: Another SGLT2 inhibitor with similar glucose-lowering effects.

    Canagliflozin: Also an SGLT2 inhibitor, used for managing type 2 diabetes. It shares similar mechanisms of action but may have different safety profiles.

    Ertugliflozin: Another member of the SGLT2 inhibitor class, used for glycemic control in diabetes patients.

Uniqueness of Dapagliflozin Diproline

This compound is unique due to its specific molecular structure, which allows for effective inhibition of SGLT2. It has shown significant benefits in reducing the risk of cardiovascular events and improving renal outcomes, making it a valuable addition to the treatment options for diabetes and related conditions .

Properties

CAS No.

960404-62-0

Molecular Formula

C31H43ClN2O10

Molecular Weight

639.1 g/mol

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C21H25ClO6.2C5H9NO2/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;2*7-5(8)4-2-1-3-6-4/h3-8,10,17-21,23-26H,2,9,11H2,1H3;2*4,6H,1-3H2,(H,7,8)/t17-,18-,19+,20-,21+;2*4-/m100/s1

InChI Key

SAKQQYWVEGDWOE-UFLUWJSBSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl.C1C[C@H](NC1)C(=O)O.C1C[C@H](NC1)C(=O)O

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.C1CC(NC1)C(=O)O.C1CC(NC1)C(=O)O

Origin of Product

United States

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